molecular formula C11H10ClN B13688441 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole

2-(4-Chlorophenyl)-4-methyl-1H-pyrrole

Cat. No.: B13688441
M. Wt: 191.65 g/mol
InChI Key: HKVYWSORJUJMCQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to produce the compound in larger quantities with better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) can be used for substitution reactions.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-methyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-methyl-1H-pyrrole
  • 2-(4-Fluorophenyl)-4-methyl-1H-pyrrole
  • 2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole

Uniqueness

2-(4-Chlorophenyl)-4-methyl-1H-pyrrole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This substitution can influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3

InChI Key

HKVYWSORJUJMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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